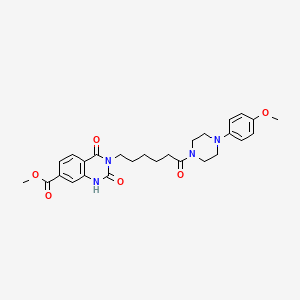

Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound featuring a tetrahydroquinazoline-dione core modified with a piperazine-linked hexyl chain and a methyl ester group. The hexyl spacer and carbonyl group likely influence solubility and metabolic stability, while the methyl ester at position 7 may enhance bioavailability compared to free carboxylic acids . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a candidate for targeting serotonin or dopamine receptors due to its piperazine component .

Properties

Molecular Formula |

C27H32N4O6 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

methyl 3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C27H32N4O6/c1-36-21-10-8-20(9-11-21)29-14-16-30(17-15-29)24(32)6-4-3-5-13-31-25(33)22-12-7-19(26(34)37-2)18-23(22)28-27(31)35/h7-12,18H,3-6,13-17H2,1-2H3,(H,28,35) |

InChI Key |

AHPNRKXYJKHHMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Quinazoline Core Synthesis: The quinazoline core is often synthesized through cyclization reactions involving anthranilic acid derivatives and formamide.

Coupling Reactions: The final step involves coupling the piperazine derivative with the quinazoline core under specific conditions, such as using a base like potassium carbonate in a solvent like acetone.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound has shown potential as an acetylcholinesterase inhibitor, which is significant in the treatment of neurological disorders such as Alzheimer’s disease .

Medicine

In medicine, the compound’s ability to modulate neurotransmitter levels makes it a candidate for developing drugs targeting psychiatric and neurodegenerative disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

*Estimated based on structural formula.

Physicochemical Properties

- Solubility : The target compound’s 4-methoxyphenyl group enhances hydrophobicity compared to the nitro-substituted analogue in , which may reduce aqueous solubility. The 3-chlorophenyl analogue likely exhibits even lower solubility due to the chloro group’s strong electron-withdrawing nature.

- Stability : The methyl ester in the target compound improves metabolic stability over the carboxylic acid derivative in , which is prone to hydrolysis.

Biological Activity

Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the piperazine moiety and methoxyphenyl group enhances its pharmacological profile.

Molecular Formula: C23H30N4O5

Molecular Weight: 442.52 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing the tetrahydroquinazoline scaffold. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibited significant antitumor activity against various cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer .

Table 1: Anticancer Activity of Related Compounds

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes that facilitate cancer cell proliferation. For example, compounds targeting thymidylate synthase and histone deacetylases (HDAC) have shown promising results in preclinical studies .

Study 1: Antitumor Efficacy

A study conducted by the National Cancer Institute evaluated the antitumor efficacy of a series of tetrahydroquinazoline derivatives. The findings indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against multiple cancer cell lines.

Study 2: In Vitro Analysis

In vitro analysis revealed that the compound exhibited a dose-dependent response in inhibiting cell growth in several cancer types. The study utilized the sulforhodamine B assay to quantify cell viability and determined that at higher concentrations (≥20 µM), there was a substantial reduction in cell proliferation across tested lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.